PDK1-IN-3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

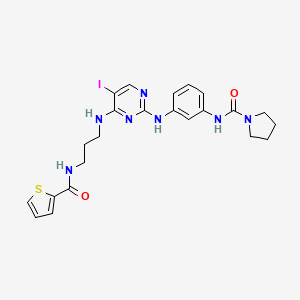

Molecular Formula |

C25H15N5 |

|---|---|

Molecular Weight |

385.4 g/mol |

IUPAC Name |

2-[4-[8-(2-pyridin-3-ylethynyl)imidazo[4,5-c]quinolin-1-yl]phenyl]acetonitrile |

InChI |

InChI=1S/C25H15N5/c26-12-11-18-5-8-21(9-6-18)30-17-29-24-16-28-23-10-7-19(14-22(23)25(24)30)3-4-20-2-1-13-27-15-20/h1-2,5-10,13-17H,11H2 |

InChI Key |

MBIMERRBQGQJIO-UHFFFAOYSA-N |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of PDK1-IN-3

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-phosphoinositide-dependent protein kinase-1 (PDK1) is a master regulator in the PI3K/AKT signaling pathway, a critical cascade often dysregulated in various cancers. Its central role in cell survival, proliferation, and metabolism has made it a compelling target for anticancer drug development. This technical guide provides a comprehensive overview of the mechanism of action of PDK1-IN-3, a potent and selective inhibitor of PDK1. We will delve into its biochemical and cellular activities, present quantitative data in a structured format, and provide detailed experimental protocols for its characterization. This document is intended to serve as a valuable resource for researchers in oncology and drug discovery.

Introduction to PDK1 and its Role in Cellular Signaling

3-phosphoinositide-dependent protein kinase-1 (PDK1) is a serine/threonine kinase that functions as a crucial node in the PI3K/AKT signaling pathway.[1] Upon activation by upstream signals, such as growth factors and hormones, phosphatidylinositol 3-kinase (PI3K) generates the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the plasma membrane.[2] PIP3 recruits both PDK1 and AKT to the membrane, facilitating the phosphorylation of AKT at threonine 308 (Thr308) by PDK1.[3] This phosphorylation is a key step in the activation of AKT, which in turn phosphorylates a plethora of downstream substrates to regulate diverse cellular processes, including cell growth, proliferation, survival, and metabolism.

Beyond AKT, PDK1 is responsible for the activation of at least 23 other AGC kinases, including p70 ribosomal S6 kinase (S6K), serum and glucocorticoid-induced kinase (SGK), and protein kinase C (PKC) isoforms.[4] Given its central role in these pro-survival pathways, the inhibition of PDK1 presents a promising therapeutic strategy for cancers characterized by aberrant PI3K/AKT signaling.

This compound: A Potent and Selective Inhibitor

This compound, also known as Compound C, is a small molecule inhibitor of PDK1. It has been identified as a potent and selective agent against PDK1, making it a valuable tool for studying the biological functions of this kinase and for potential therapeutic development.

Mechanism of Action

This compound acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the PDK1 kinase domain. This binding prevents the natural substrate, ATP, from associating with the enzyme, thereby blocking the phosphotransferase reaction and subsequent activation of downstream substrates like AKT. The inhibition of PDK1 by this compound leads to a decrease in the phosphorylation of AKT at Thr308, which is a key biomarker for assessing the inhibitor's cellular activity.

Quantitative Data for this compound

The following tables summarize the key quantitative data for this compound, providing a clear comparison of its biochemical potency, cellular activity, and selectivity.

Table 1: Biochemical Potency of this compound

| Parameter | Value | Description |

| IC50 | 34 nM | The half-maximal inhibitory concentration against purified PDK1 enzyme. |

| Ki | 1 nM | The inhibition constant, indicating high-affinity binding to PDK1. |

Data derived from in vitro kinase assays.

Table 2: Cellular Activity of this compound

| Assay | Cell Line | IC50 / EC50 | Description |

| p-AKT (Thr308) Inhibition | PC-3 (Prostate Cancer) | 0.8 µM (IC50) | Inhibition of AKT phosphorylation at Thr308 in a cellular context. |

| Antiproliferation | OCI-AML2 (Leukemia) | Submicromolar | Inhibition of cancer cell growth. |

Cellular potency is typically lower than biochemical potency due to factors such as cell permeability and off-target effects.

Table 3: Kinase Selectivity Profile of this compound

| Kinase | Selectivity (fold vs. PDK1) |

| PI3Kα | >100 |

| AKT1 | >100 |

| mTOR | >100 |

| S6K | >100 |

Selectivity is determined by comparing the IC50 value for PDK1 against a panel of other kinases. A higher fold value indicates greater selectivity.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to enable replication and further investigation.

In Vitro PDK1 Kinase Assay (Biochemical Potency)

This protocol describes a common method for determining the IC50 of an inhibitor against purified PDK1 enzyme, such as the ADP-Glo™ Kinase Assay.[5]

Materials:

-

Recombinant human PDK1 enzyme[6]

-

PDK1 substrate peptide (e.g., AKTtide)

-

ATP

-

Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)[5]

-

This compound (or other test compounds) serially diluted in DMSO

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

96-well or 384-well plates

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare the kinase reaction mixture by combining the PDK1 enzyme and substrate peptide in the kinase assay buffer.

-

Add the serially diluted this compound or vehicle control (DMSO) to the wells of the assay plate.

-

Initiate the kinase reaction by adding ATP to each well.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).[5]

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and protocol. This involves two steps: first, adding the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP, and second, adding the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[5]

-

Record the luminescence using a plate reader.

-

Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Western Blot Analysis of p-AKT (Thr308) (Cellular Activity)

This protocol details the measurement of the phosphorylation status of AKT at Thr308 in cells treated with a PDK1 inhibitor.

Materials:

-

Cancer cell line of interest (e.g., PC-3)

-

Cell culture medium and reagents

-

This compound (or other test compounds)

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer buffer and apparatus

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-phospho-AKT (Thr308) and anti-total AKT

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) detection reagent

-

Chemiluminescence imaging system

Procedure:

-

Cell Culture and Treatment: Seed cells in culture plates and allow them to adhere. Treat the cells with various concentrations of this compound or vehicle control (DMSO) for a specified duration.

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using lysis buffer.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Normalize the protein concentrations and prepare samples with Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibodies (anti-phospho-AKT and anti-total AKT) overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.

-

-

Data Analysis: Quantify the band intensities for phospho-AKT and total AKT. Normalize the phospho-AKT signal to the total AKT signal to determine the extent of inhibition. Calculate the IC50 value from the dose-response data.

Visualizations of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to the mechanism of action of this compound.

Caption: The PI3K/PDK1/AKT signaling pathway and the inhibitory action of this compound.

Caption: A typical experimental workflow for characterizing a PDK1 inhibitor like this compound.

Conclusion

This compound is a potent and selective inhibitor of PDK1 that effectively abrogates signaling through the PI3K/AKT pathway. Its well-characterized biochemical and cellular activities, supported by robust experimental data, make it an invaluable tool for cancer research. The detailed protocols and structured data presented in this guide are intended to facilitate further investigation into the therapeutic potential of targeting PDK1 and to aid in the development of novel anticancer agents. As our understanding of the intricacies of cancer signaling pathways continues to grow, the use of specific chemical probes like this compound will be instrumental in dissecting these complex networks and identifying new therapeutic vulnerabilities.

References

- 1. Discovery of PDK1 Kinase Inhibitors with a Novel Mechanism of Action by Ultrahigh Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phosphoinositide-dependent kinase-1 - Wikipedia [en.wikipedia.org]

- 3. Phosphorylation-Dependent Inhibition of Akt1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3-Phosphoinositide-Dependent protein Kinase-1 (PDK1) inhibitors: A review from patent literature - PMC [pmc.ncbi.nlm.nih.gov]

- 5. promega.com [promega.com]

- 6. resources.rndsystems.com [resources.rndsystems.com]

The Discovery and Synthesis of PDK1-IN-3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Phosphoinositide-dependent protein kinase-1 (PDK1) is a master regulator in the PI3K/AKT signaling pathway, a critical cascade frequently dysregulated in various human cancers. Its central role in cell survival, proliferation, and metabolism has made it a compelling target for the development of novel anticancer therapeutics. This technical guide provides an in-depth overview of the discovery and synthesis of PDK1-IN-3, a potent and selective inhibitor of PDK1. We will detail the experimental protocols for its synthesis and biological characterization, present its key quantitative data in a structured format, and visualize the relevant biological pathways and experimental workflows.

Introduction to PDK1 and Its Role in Cellular Signaling

3-Phosphoinositide-dependent protein kinase-1 (PDK1) is a serine/threonine kinase that acts as a crucial node in the PI3K/AKT signaling pathway.[1] Upon activation by upstream signals, such as growth factors and hormones, phosphatidylinositol 3-kinase (PI3K) generates the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the plasma membrane. PDK1, through its pleckstrin homology (PH) domain, is recruited to the membrane by binding to PIP3. This co-localization facilitates the phosphorylation and activation of downstream targets, most notably the kinase Akt (also known as protein kinase B).[2]

PDK1 phosphorylates Akt at threonine 308 (Thr308) in its activation loop, a key step for Akt activation.[2] Activated Akt, in turn, phosphorylates a plethora of downstream substrates, regulating diverse cellular processes including cell growth, proliferation, survival, and glucose metabolism. Beyond Akt, PDK1 is responsible for the activation of several other AGC kinases, including p70S6K, SGK, and PKC isoforms, solidifying its position as a master regulator of this critical signaling network.[1]

The aberrant activation of the PI3K/AKT pathway is a hallmark of many cancers, often driven by mutations in key components of the pathway. Consequently, targeting PDK1 has emerged as a promising strategy for cancer therapy.

The PDK1 Signaling Pathway

The signaling cascade initiated by growth factors and culminating in the activation of downstream effectors via PDK1 is a well-orchestrated process. The following diagram illustrates the canonical PI3K/PDK1/Akt signaling pathway.

Caption: The PI3K/PDK1/Akt Signaling Pathway.

Discovery of this compound

This compound was identified through a structure-based drug design program aimed at discovering novel, potent, and selective inhibitors of PDK1. The discovery was reported by Murphy et al. in the Journal of Medicinal Chemistry in 2011. The inhibitor belongs to a class of 3-carbonyl-4-aminopyrrolopyrimidine analogs.

Synthesis of this compound

The synthesis of this compound is a multi-step process. A representative synthetic scheme is outlined below.

Caption: General Synthetic Workflow for this compound.

Detailed Experimental Protocol for Synthesis:

Note: The following is a generalized protocol based on the synthesis of similar compounds. For the exact, detailed procedure, please refer to the supplementary information of Murphy ST, et al. J Med Chem. 2011.

Step 1: Synthesis of Intermediate A A mixture of the starting pyrrolopyrimidine core and a suitable coupling partner is dissolved in an appropriate solvent (e.g., DMF). A palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) are added, and the reaction mixture is heated under an inert atmosphere until the reaction is complete as monitored by TLC or LC-MS. The product is then isolated and purified by column chromatography.

Step 2: Synthesis of Intermediate B Intermediate A is subjected to a deprotection step, if necessary, using standard conditions (e.g., TFA in DCM for a Boc group). The resulting amine is then coupled with a carboxylic acid using a standard peptide coupling reagent such as HATU in the presence of a base like DIPEA in a solvent like DMF. The reaction progress is monitored, and upon completion, the product is worked up and purified.

Step 3: Synthesis of this compound Intermediate B is then subjected to a final cyclization or coupling reaction to yield the final product, this compound. The specific reaction conditions will depend on the nature of the reactive groups on Intermediate B. The final compound is purified by preparative HPLC to achieve high purity.

Biological Activity and Quantitative Data

This compound is a potent inhibitor of PDK1 with high selectivity over other related kinases. Its biological activity has been characterized using both biochemical and cellular assays.

Table 1: In Vitro Kinase Inhibition Data for this compound

| Target Kinase | IC₅₀ (nM) |

| PDK1 | 34 |

| PI3Kα | >10,000 |

| Akt1 | >10,000 |

| mTOR | >10,000 |

Table 2: Cellular Activity of this compound

| Cell Line | Assay | IC₅₀ (µM) |

| PC-3 | p-Akt (T308) Inhibition | 0.8 |

| PC-3 | Cell Proliferation | 1.2 |

Experimental Protocols for Biological Assays

In Vitro Kinase Inhibition Assay (LanthaScreen™)

The inhibitory activity of this compound against PDK1 and other kinases is typically determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, such as the LanthaScreen™ Eu Kinase Binding Assay.

Caption: Workflow for LanthaScreen™ Kinase Assay.

Detailed Protocol:

-

Reagent Preparation: Prepare serial dilutions of this compound in assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Prepare a mixture of the PDK1 enzyme and a europium-labeled anti-tag antibody. Prepare a solution of an Alexa Fluor™ 647-labeled kinase tracer.

-

Assay Plate Setup: Add the test compound dilutions to the wells of a 384-well plate.

-

Reaction Initiation: Add the kinase/antibody mixture to the wells, followed by the addition of the tracer solution.

-

Incubation: Incubate the plate at room temperature for 1 hour to allow the binding reaction to reach equilibrium.

-

Signal Detection: Read the plate on a fluorescence plate reader capable of measuring time-resolved FRET. The signal is measured as the ratio of the emission at 665 nm (acceptor) to the emission at 615 nm (donor).

-

Data Analysis: The data are plotted as the TR-FRET ratio versus the logarithm of the inhibitor concentration. The IC₅₀ value is determined by fitting the data to a four-parameter logistic equation.

Cellular Western Blot Analysis for p-Akt (T308) Inhibition

To assess the cellular activity of this compound, its ability to inhibit the phosphorylation of Akt at Thr308 in a cellular context is measured by Western blotting.

Caption: Western Blot Workflow for p-Akt Inhibition.

Detailed Protocol:

-

Cell Culture and Treatment: Plate cells (e.g., PC-3) and allow them to adhere. Treat the cells with various concentrations of this compound for a specified period (e.g., 2 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for phospho-Akt (Thr308) overnight at 4°C. After washing, incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system. The membrane can be stripped and re-probed for total Akt and a loading control (e.g., GAPDH) to ensure equal protein loading.

-

Analysis: Quantify the band intensities using densitometry software.

Conclusion

This compound is a valuable chemical probe for studying the biological functions of PDK1. Its high potency and selectivity make it a useful tool for elucidating the role of the PI3K/PDK1/Akt pathway in normal physiology and in disease states such as cancer. The detailed synthetic and biological protocols provided in this guide offer a comprehensive resource for researchers interested in utilizing this inhibitor in their studies. Further optimization of this and similar scaffolds may lead to the development of clinically effective PDK1 inhibitors for the treatment of cancer and other diseases characterized by aberrant PI3K/AKT signaling.

References

An In-depth Technical Guide to the PDK1 Inhibitor: PDK1-IN-3

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-phosphoinositide-dependent protein kinase-1 (PDK1) is a master regulator in the PI3K/AKT signaling pathway, a critical cascade that governs cell growth, proliferation, survival, and metabolism. Its central role in cellular signaling has made it a compelling target for therapeutic intervention, particularly in oncology. This technical guide provides a comprehensive overview of PDK1-IN-3, a potent and selective inhibitor of PDK1. This document details its chemical structure, physicochemical properties, biological activity, and the experimental protocols for its characterization.

Chemical Structure and Properties of this compound

This compound, also known as Compound C, is a small molecule inhibitor of PDK1. Its chemical and physical properties are summarized in the table below.

| Property | Value |

| IUPAC Name | 4-(8-(pyridin-3-ylethynyl)-1H-imidazo[4,5-c]quinolin-1-yl)benzonitrile |

| Molecular Formula | C25H15N5 |

| Molecular Weight | 385.42 g/mol |

| CAS Number | 853909-77-0 |

| SMILES | N#Cc1ccc(cc1)n1c2cc(ccc2nc1)C#Cc1cccnc1 |

| Appearance | Crystalline solid |

| Solubility | Soluble in DMSO |

Biological Activity and Mechanism of Action

This compound is a potent inhibitor of PDK1 with a reported half-maximal inhibitory concentration (IC50) of 34 nM in biochemical assays. By targeting the ATP-binding site of PDK1, it effectively blocks the phosphorylation and subsequent activation of downstream kinases, most notably Akt (also known as Protein Kinase B). The inhibition of this pathway leads to the suppression of cell growth and proliferation.

PDK1 Signaling Pathway

PDK1 is a central node in the PI3K/Akt signaling pathway. Upon activation by growth factors or other stimuli, phosphoinositide 3-kinase (PI3K) phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting both PDK1 and Akt to the plasma membrane. This co-localization facilitates the phosphorylation of Akt at Threonine 308 by PDK1, leading to Akt activation. Activated Akt then phosphorylates a multitude of downstream targets, promoting cell survival and proliferation.

Experimental Protocols

Detailed experimental protocols are essential for the accurate evaluation of kinase inhibitors. The following sections describe the methodologies for key assays used in the characterization of this compound.

In Vitro PDK1 Kinase Assay

This assay quantifies the inhibitory activity of a compound against the PDK1 enzyme. The protocol is based on the principles of a luminescence-based kinase assay that measures ATP consumption.

Materials:

-

Recombinant human PDK1 enzyme

-

PDK1 substrate peptide (e.g., a biotinylated peptide derived from the activation loop of a known PDK1 substrate)

-

ATP

-

Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

-

This compound (or other test compounds) dissolved in DMSO

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar

-

White, opaque 384-well plates

-

Plate reader capable of luminescence detection

Protocol Workflow:

Cell-Based Assay for PDK1 Inhibition

This assay measures the ability of this compound to inhibit the PDK1 signaling pathway within a cellular context. This is typically assessed by measuring the phosphorylation of downstream targets of PDK1, such as Akt.

Materials:

-

Cancer cell line known to have an active PI3K/Akt pathway (e.g., PC-3, MCF-7)

-

Cell culture medium and supplements

-

This compound (or other test compounds) dissolved in DMSO

-

Growth factor (e.g., IGF-1) to stimulate the pathway

-

Lysis buffer

-

Primary antibodies (e.g., anti-phospho-Akt (Thr308), anti-total-Akt)

-

Secondary antibody conjugated to a detectable enzyme (e.g., HRP)

-

Western blot reagents and equipment

Protocol Workflow:

ADME and Toxicology

Currently, there is limited publicly available data on the absorption, distribution, metabolism, excretion (ADME), and toxicology profile of this compound. Further studies are required to fully characterize these properties and to assess its potential as a therapeutic agent.

Conclusion

This compound is a potent and valuable tool for researchers studying the PDK1 signaling pathway. Its high affinity for PDK1 allows for the specific interrogation of this pathway in various cellular and biochemical contexts. The experimental protocols outlined in this guide provide a framework for the characterization of this compound and other potential PDK1 inhibitors. Further investigation into the ADME and toxicology of this compound is warranted to determine its suitability for in vivo studies and potential clinical development.

Technical Guide: Biochemical and Cellular Characterization of the PDK1 Inhibitor GSK2334470

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biochemical and cellular characterization of GSK2334470, a potent and highly specific inhibitor of 3-phosphoinositide-dependent protein kinase-1 (PDK1). This document details the inhibitory potency of GSK2334470, the experimental methodologies for its characterization, and its effects on the PDK1 signaling pathway.

Introduction to PDK1 and the Inhibitor GSK2334470

3-phosphoinositide-dependent protein kinase-1 (PDK1) is a master regulator within the AGC family of serine/threonine kinases. It plays a crucial role in various cellular processes, including cell growth, proliferation, survival, and metabolism, by phosphorylating and activating a range of downstream kinases such as Akt, S6K, SGK, and RSK.[1][2] The dysregulation of the PDK1 signaling pathway is frequently implicated in diseases like cancer, making it a significant target for therapeutic intervention.

GSK2334470 is a small molecule inhibitor that has demonstrated high potency and specificity for PDK1. Its ability to selectively block PDK1 activity makes it a valuable tool for dissecting the physiological roles of PDK1 and a promising candidate for further drug development.

Quantitative Inhibitory Potency of GSK2334470

The half-maximal inhibitory concentration (IC50) of GSK2334470 against PDK1 has been determined in various in vitro biochemical assays. The potency of the inhibitor is influenced by the specific substrate and assay conditions. A summary of the reported IC50 values is presented in the table below.

| Assay Type | Substrate | IC50 (nM) | Reference(s) |

| Cell-free kinase assay | Full-length Akt1 (in the presence of PtdIns(3,4,5)P3) | ~10 | [1][3] |

| Cell-free kinase assay | ΔPH-Akt1 (mutant Akt1 lacking the PH domain) | ~10 | [1][2] |

| Cell-free kinase assay | PDKtide (peptide substrate) | ~10 | [1] |

| Biochemical Assay | Not specified | 2.5 | [4] |

PDK1 Signaling Pathway

PDK1 is a central node in a complex signaling network. It is activated downstream of phosphoinositide 3-kinase (PI3K) and acts as an upstream kinase for numerous AGC kinases. The following diagram illustrates the core PDK1 signaling cascade.

Caption: The PDK1 signaling pathway is initiated by growth factors, leading to the activation of PI3K and the production of PIP3, which recruits PDK1 and Akt to the plasma membrane, resulting in the phosphorylation and activation of Akt and other downstream effectors. GSK2334470 inhibits PDK1 activity in both the cytosol and at the plasma membrane.

Experimental Protocols

Biochemical Kinase Assay for IC50 Determination (Radiometric)

This protocol describes a radiometric filter-binding assay to determine the IC50 of GSK2334470 against PDK1 using a peptide substrate.

Materials:

-

Recombinant human PDK1 enzyme

-

Peptide substrate (e.g., Crosstide: GRPRTSSFAEGKK)

-

GSK2334470

-

[γ-³²P]ATP

-

Kinase reaction buffer (e.g., 50 mM Tris/HCl pH 7.5, 0.1 mM EGTA, 10 mM MgCl₂, 0.1% 2-mercaptoethanol)

-

P81 phosphocellulose paper

-

0.75% Phosphoric acid

-

Scintillation counter

Procedure:

-

Inhibitor Preparation: Prepare a serial dilution of GSK2334470 in DMSO. Further dilute in kinase reaction buffer to the desired final concentrations.

-

Reaction Setup: In a microcentrifuge tube or 96-well plate, combine the kinase reaction buffer, PDK1 enzyme, and the peptide substrate.

-

Inhibitor Addition: Add the diluted GSK2334470 or DMSO (vehicle control) to the reaction mixture.

-

Reaction Initiation: Start the kinase reaction by adding [γ-³²P]ATP to a final concentration of 0.1 mM (~200 c.p.m./pmol).[3]

-

Incubation: Incubate the reaction at 30°C for 20 minutes on a vibrating platform.[3]

-

Reaction Termination: Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

-

Washing: Wash the P81 papers three times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP. Rinse with acetone and allow to air dry.

-

Detection: Measure the incorporated radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of kinase activity relative to the vehicle control for each inhibitor concentration. Plot the percentage of activity against the logarithm of the inhibitor concentration and fit the data using a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based Assay for PDK1 Inhibition

This protocol describes a general method to assess the cellular activity of GSK2334470 by measuring the phosphorylation of a downstream PDK1 substrate, such as Akt, in cultured cells.

Materials:

-

Complete cell culture medium

-

GSK2334470

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies (e.g., anti-phospho-Akt (Thr308), anti-total Akt)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Western blotting equipment

Procedure:

-

Cell Culture: Plate cells and grow to a suitable confluency.

-

Serum Starvation (Optional): To reduce basal signaling, serum-starve the cells for a defined period (e.g., 4-16 hours) before treatment.

-

Inhibitor Treatment: Treat the cells with various concentrations of GSK2334470 or DMSO (vehicle control) for a specified time (e.g., 30 minutes to 2 hours).[3]

-

Cell Stimulation: Stimulate the cells with serum or a growth factor (e.g., 100 ng/mL IGF-1) for a short period (e.g., 10-30 minutes) to activate the PDK1 pathway.[1]

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the cell lysates.

-

Western Blotting:

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane and probe with primary antibodies against the phosphorylated and total forms of the target substrate.

-

Incubate with an HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

-

Data Analysis: Quantify the band intensities for the phosphorylated protein and normalize to the total protein levels. Calculate the percentage of inhibition of phosphorylation for each GSK2334470 concentration relative to the stimulated vehicle control.

Experimental Workflow for IC50 Determination

The general workflow for determining the IC50 of a kinase inhibitor involves a series of sequential steps from assay setup to data analysis.

Caption: A generalized workflow for the determination of a kinase inhibitor's IC50 value, from the initial preparation of reagents to the final calculation of the IC50.

Conclusion

GSK2334470 is a potent and selective inhibitor of PDK1, with an in vitro IC50 in the low nanomolar range. The detailed protocols provided in this guide offer a framework for the consistent and accurate characterization of GSK2334470 and other PDK1 inhibitors. The visualization of the PDK1 signaling pathway and the experimental workflow provides a clear understanding of the inhibitor's mechanism of action and the process for its evaluation. This information is critical for researchers in the fields of signal transduction and drug discovery aiming to further investigate the roles of PDK1 and develop novel therapeutic strategies.

References

In-Depth Technical Guide: PDK1-IN-3 and its Interaction with Target Protein PDK1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the interaction between the inhibitor PDK1-IN-3 and its target protein, 3-phosphoinositide-dependent protein kinase 1 (PDK1). This document details the quantitative binding data, in-depth experimental protocols for the characterization of this interaction, and a visual representation of the relevant signaling pathways.

Quantitative Interaction Data

This compound is a potent inhibitor of PDK1. The following table summarizes the key quantitative data for this interaction.

| Inhibitor | Target Protein | Parameter | Value (nM) | Reference |

| This compound | PDK1 | IC50 | 34 | [1][2][3] |

| Analog of NVP-BAG956 | PDK1 | IC50 | 34 | [4] |

| p-T308-PKB inhibition | IC50 | 94 | [4] | |

| PI3K p110α | IC50 | 64 | [4] | |

| PI3K p110β | IC50 | 432 | [4] | |

| PI3K p110δ | IC50 | 98 | [4] | |

| PI3K p110γ | IC50 | 67 | [4] |

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the interaction between this compound and PDK1, based on established protocols for PDK1 inhibitor analysis.

Biochemical Assay: PDK1 Kinase Inhibition Assay

This assay determines the in vitro potency of a compound in inhibiting PDK1 kinase activity. The IC50 value for this compound was determined using a similar methodology.

Objective: To measure the 50% inhibitory concentration (IC50) of a test compound against PDK1.

Materials:

-

Recombinant human PDK1 enzyme

-

Biotinylated peptide substrate (e.g., biotin-ARRRDGGGAQPFRPRAATF)

-

[γ-³³P]ATP or a suitable non-radioactive ATP detection system (e.g., ADP-Glo™ Kinase Assay)

-

Kinase Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 0.1 mM EGTA, 0.1 mM EDTA, 0.1% β-mercaptoethanol, 1 mg/mL BSA, 10 mM MgOAc)

-

Test compound (this compound) dissolved in DMSO

-

384-well plates

-

Plate reader capable of detecting radioactivity or luminescence

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compound in Kinase Assay Buffer to the desired final concentrations.

-

Reaction Setup:

-

Add 1 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add 2 µL of a solution containing the recombinant PDK1 enzyme in Kinase Assay Buffer.

-

Initiate the kinase reaction by adding 2 µL of a solution containing the biotinylated peptide substrate and ATP (including [γ-³³P]ATP) in Kinase Assay Buffer.

-

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

-

Reaction Termination: Stop the reaction by adding a suitable stop reagent (e.g., EDTA).

-

Detection (Radiometric):

-

Transfer the reaction mixture to a streptavidin-coated filter plate to capture the biotinylated substrate.

-

Wash the plate to remove unincorporated [γ-³³P]ATP.

-

Measure the radioactivity in each well using a scintillation counter.

-

-

Detection (Luminescent - ADP-Glo™):

-

Add 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature to deplete unconsumed ATP.

-

Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

-

Cell-Based Assay: Inhibition of AKT Phosphorylation

This assay assesses the ability of a compound to inhibit the PDK1 signaling pathway within a cellular context by measuring the phosphorylation of its downstream substrate, AKT.

Objective: To determine the cellular potency of a test compound in inhibiting the PDK1-mediated phosphorylation of AKT at Threonine 308 (T308).

Materials:

-

Human cancer cell line (e.g., PC-3)

-

Cell culture medium and supplements

-

Test compound (this compound) dissolved in DMSO

-

Growth factor (e.g., IGF-1) to stimulate the pathway

-

Lysis buffer

-

Primary antibodies: anti-phospho-AKT (T308) and anti-total AKT

-

Secondary antibody conjugated to a detectable marker (e.g., HRP, fluorophore)

-

Western blotting or ELISA reagents and equipment

Procedure:

-

Cell Culture and Treatment:

-

Plate cells in a multi-well plate and allow them to adhere overnight.

-

Serum-starve the cells for a specified period (e.g., 4-24 hours).

-

Pre-treat the cells with various concentrations of this compound or DMSO for a defined time (e.g., 1-2 hours).

-

Stimulate the cells with a growth factor (e.g., IGF-1) for a short period (e.g., 15-30 minutes) to activate the PDK1 pathway.

-

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

Detection (Western Blot):

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a membrane.

-

Block the membrane and probe with primary antibodies against phospho-AKT (T308) and total AKT.

-

Incubate with the appropriate secondary antibody.

-

Visualize the protein bands using a suitable detection reagent and imaging system.

-

Quantify the band intensities and normalize the phospho-AKT signal to the total AKT signal.

-

-

Detection (ELISA):

-

Use a sandwich ELISA kit specific for phospho-AKT (T308) and total AKT.

-

Add cell lysates to the antibody-coated wells.

-

Follow the manufacturer's protocol for incubation, washing, and detection steps.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of AKT phosphorylation for each compound concentration relative to the growth factor-stimulated control.

-

Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the PDK1 signaling pathway and the experimental workflows described above.

Caption: PDK1 Signaling Pathway and Inhibition by this compound.

Caption: Biochemical Assay Workflow for PDK1 Inhibition.

Caption: Cellular Assay Workflow for p-AKT Inhibition.

References

The Role of PDK1 Inhibition in the PI3K/AKT Signaling Pathway: A Technical Guide Featuring GSK2334470

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the critical role of 3-phosphoinositide-dependent protein kinase-1 (PDK1) within the PI3K/AKT signaling cascade and the impact of its inhibition. As the originally requested compound "PDK1-IN-3" lacks sufficient public data, this report focuses on GSK2334470 , a well-characterized, potent, and highly selective inhibitor of PDK1. This document will serve as a comprehensive resource, detailing the mechanism of action, providing quantitative data, outlining experimental protocols, and visualizing key concepts.

Introduction to the PI3K/AKT/PDK1 Signaling Axis

The Phosphoinositide 3-kinase (PI3K)/AKT pathway is a central signaling network that governs a multitude of cellular processes, including growth, proliferation, survival, and metabolism. Its dysregulation is a frequent driver in various diseases, most notably cancer. A key component of this pathway is PDK1, a master kinase that phosphorylates and activates a subset of the AGC kinase family, with AKT (also known as Protein Kinase B) being one of its most critical substrates.

Upon activation by upstream signals, such as growth factors binding to receptor tyrosine kinases, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the plasma membrane. This lipid second messenger recruits both PDK1 and AKT to the membrane via their pleckstrin homology (PH) domains. This co-localization facilitates the phosphorylation of AKT by PDK1 at Threonine 308 (Thr308) in its activation loop, a crucial step for AKT activation. Full activation of AKT also requires phosphorylation at Serine 473 (Ser473) by the mTORC2 complex. Once activated, AKT proceeds to phosphorylate a wide array of downstream targets, orchestrating the cellular responses.

GSK2334470: A Potent and Selective PDK1 Inhibitor

GSK2334470 is a small molecule inhibitor that has demonstrated high potency and selectivity for PDK1.[1][2][3] Its utility as a research tool allows for the precise dissection of PDK1's function in cellular signaling.

Mechanism of Action

GSK2334470 acts as an ATP-competitive inhibitor of PDK1, binding to the kinase domain and preventing the phosphorylation of its downstream substrates.[4] By specifically targeting PDK1, GSK2334470 allows for the study of the direct consequences of inhibiting this kinase, without the confounding effects of off-target inhibition of other kinases like AKT or mTOR.[2][3]

Quantitative Data for GSK2334470

The following tables summarize the key quantitative data for GSK2334470 from published studies.

Table 1: In Vitro Potency of GSK2334470

| Target | Assay Type | IC50 (nM) | Reference |

| PDK1 | Biochemical Kinase Assay | ~10 | [1][2][3][5] |

| PDK1 | Biochemical Kinase Assay | 0.5 | [4] |

Table 2: Cellular Activity of GSK2334470

| Cell Line | Assay Type | IC50 (nM) | Reference |

| PC-3 | Inhibition of p-AKT (Thr308) | 113 | [4] |

| PC-3 | Inhibition of p-RSK (Ser221) | 293 | [4] |

| PC-3 | Inhibition of p-AKT (Ser473) | >30,000 | [4] |

Table 3: Anti-proliferative Activity of GSK2334470 in Multiple Myeloma Cell Lines

| Cell Line | IC50 (µM) | Reference |

| ARP-1 | 3.98 | [6] |

| MM.1R | 4.89 | [6] |

| RPMI 8226 | 8.4 | [6] |

| OPM-2 | 10.56 | [6] |

Kinase Selectivity

A critical feature of a chemical probe is its selectivity. GSK2334470 has been profiled against a large panel of kinases and has demonstrated remarkable specificity for PDK1. It did not significantly inhibit 93 other protein kinases, including 13 closely related AGC-family kinases, at concentrations up to 500-fold higher than its PDK1 IC50.[1][2][3] This high degree of selectivity makes GSK2334470 an excellent tool for attributing cellular effects directly to the inhibition of PDK1.

Visualizing the PI3K/AKT Pathway and the Role of PDK1 Inhibition

The following diagrams, generated using the DOT language for Graphviz, illustrate the signaling pathways and experimental workflows discussed in this guide.

References

- 1. [PDF] Characterization of GSK 2334470 , a novel and highly specific inhibitor of PDK 1 | Semantic Scholar [semanticscholar.org]

- 2. portlandpress.com [portlandpress.com]

- 3. Characterization of GSK2334470, a novel and highly specific inhibitor of PDK1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. selleckchem.com [selleckchem.com]

- 6. PDK1 inhibitor GSK2334470 exerts antitumor activity in multiple myeloma and forms a novel multitargeted combination with dual mTORC1/C2 inhibitor PP242 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to PDK1-IN-3 (CAS: 853909-77-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of PDK1-IN-3, a potent and selective inhibitor of 3-phosphoinositide-dependent protein kinase 1 (PDK1). PDK1 is a master regulator in the PI3K/AKT signaling pathway, a critical cascade often dysregulated in various diseases, including cancer.[1] This document details the biochemical and cellular activity of this compound, explores the intricacies of the PDK1 signaling pathway, and provides detailed experimental protocols for its characterization. The information is intended to support researchers and drug development professionals in utilizing this compound as a tool to investigate PDK1 biology and as a potential starting point for therapeutic development.

Core Compound Data

This compound, also referred to as Compound C in some literature, is a small molecule inhibitor of PDK1.[2][3]

| Property | Value | Reference |

| CAS Number | 853909-77-0 | [3] |

| Molecular Formula | C25H15N5 | [4] |

| Molecular Weight | 385.42 g/mol | [4] |

| IC50 (PDK1) | 34 nM | [2][3] |

Biochemical and Cellular Activity

This compound demonstrates potent inhibition of PDK1 kinase activity in biochemical assays and effectively modulates the PDK1 signaling pathway in cellular contexts.

| Assay Type | Cell Line | Parameter | Value | Reference |

| Antiproliferative Activity | U-87 MG (human glioblastoma) | EC50 | 416 nM | |

| Inhibition of T308-PKB Phosphorylation | U-87 MG (human glioblastoma) | IC50 | 94 nM |

The PDK1 Signaling Pathway

PDK1 is a central node in the PI3K/AKT signaling pathway, acting as a "master kinase" that phosphorylates and activates a multitude of downstream AGC kinases, including AKT, S6K, and RSK.[5] This pathway is initiated by growth factors or hormones binding to receptor tyrosine kinases (RTKs), leading to the activation of phosphoinositide 3-kinase (PI3K). PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 recruits both PDK1 and its substrates, like AKT, to the plasma membrane, facilitating their interaction. PDK1 phosphorylates the activation loop (T-loop) of its substrates, a crucial step for their activation.[5] For instance, PDK1 phosphorylates AKT at Threonine 308 (Thr308).

The regulation of PDK1 activity and its interaction with various substrates can be complex. For some substrates, a prior phosphorylation event on their hydrophobic motif (HM) is required to create a docking site for the PIF-binding pocket on PDK1, enabling efficient phosphorylation by PDK1.[5]

Experimental Protocols

In Vitro PDK1 Kinase Assay (Radiometric)

This protocol describes a method to determine the in vitro potency of this compound by measuring the incorporation of radiolabeled phosphate (B84403) into a substrate peptide.

Materials:

-

Recombinant human PDK1 enzyme

-

Peptide substrate (e.g., KTFCGTPEYLAPEVRREPRILSEEEQEMFRDFDYIADWC)

-

[γ-³³P]ATP

-

Kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

-

This compound (serial dilutions)

-

ATP solution

-

Phosphoric acid

-

P81 phosphocellulose paper

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing the kinase reaction buffer, recombinant PDK1 enzyme, and the peptide substrate.

-

Add serial dilutions of this compound or vehicle (DMSO) to the reaction mixture.

-

Initiate the kinase reaction by adding [γ-³³P]ATP. The final ATP concentration should be at or below the Km for PDK1 to ensure accurate IC50 determination.

-

Incubate the reaction at 30°C for a predetermined time within the linear range of the assay.

-

Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

-

Wash the P81 paper extensively with phosphoric acid to remove unincorporated [γ-³³P]ATP.

-

Measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by non-linear regression analysis.

Western Blot for Phospho-Akt (Thr308) Inhibition

This protocol details the procedure to assess the cellular potency of this compound by measuring the inhibition of AKT phosphorylation at Thr308 in a cell-based assay.

Materials:

-

U-87 MG cells

-

Complete growth medium (e.g., EMEM with 10% FBS)

-

This compound (serial dilutions)

-

Growth factor (e.g., EGF or IGF-1) for stimulation

-

Ice-cold PBS

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-phospho-Akt (Thr308) and anti-total Akt

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate (ECL)

Procedure:

-

Seed U-87 MG cells in culture plates and allow them to adhere and grow to 70-80% confluency.

-

Serum-starve the cells for a suitable period (e.g., 12-24 hours).

-

Pre-treat the cells with serial dilutions of this compound or vehicle (DMSO) for 1-2 hours.

-

Stimulate the cells with a growth factor (e.g., 100 ng/mL EGF) for a short period (e.g., 10-15 minutes) to induce Akt phosphorylation.

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-Akt (Thr308) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate.

-

Strip the membrane and re-probe with an antibody against total Akt for normalization.

-

Quantify the band intensities and calculate the inhibition of Akt phosphorylation at each concentration of this compound to determine the cellular IC50.

U-87 MG Cell Proliferation Assay (MTT Assay)

This protocol describes a method to evaluate the anti-proliferative effect of this compound on U-87 MG glioblastoma cells.

Materials:

-

U-87 MG cells

-

Complete growth medium

-

This compound (serial dilutions)

-

96-well plates

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

DMSO

-

Microplate reader

Procedure:

-

Seed U-87 MG cells in 96-well plates at a density of approximately 5,000-10,000 cells per well and allow them to attach overnight.

-

Treat the cells with serial dilutions of this compound or vehicle (DMSO) and incubate for 72 hours.

-

Add MTT reagent to each well and incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.

-

Solubilize the formazan crystals by adding DMSO to each well.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle-treated control and determine the EC50 value.

Experimental and Logical Workflows

The characterization of a kinase inhibitor like this compound typically follows a structured workflow, from initial screening to preclinical evaluation.

Conclusion

This compound is a valuable chemical probe for studying the role of PDK1 in cellular signaling and disease. Its high potency and selectivity make it a useful tool for dissecting the complex PDK1 signaling network. The data and protocols presented in this guide are intended to facilitate further research into the therapeutic potential of targeting PDK1 and to aid in the development of next-generation PDK1 inhibitors.

References

An In-depth Technical Guide to the Inhibition of 3-Phosphoinositide-Dependent Protein Kinase-1 (PDK1)

Disclaimer: Initial searches for a molecule designated "PDK1-IN-3" with the molecular formula C25H15N5 did not yield specific public data. Therefore, this guide provides a comprehensive overview of the inhibition of the 3-phosphoinositide-dependent protein kinase-1 (PDK1), a critical target in drug discovery. To illustrate the principles and methodologies, this document will use the well-characterized, potent, and selective PDK1 inhibitor, GSK2334470 , as a representative example. The molecular formula for GSK2334470 is C25H34N8O.

This technical guide is intended for researchers, scientists, and drug development professionals actively involved in kinase inhibitor research and development. It details the central role of PDK1 in cellular signaling, presents quantitative data for a representative inhibitor, provides detailed experimental protocols for inhibitor characterization, and includes visualizations of key pathways and workflows.

The PDK1 Signaling Pathway: A Master Regulator of Cell Fate

3-phosphoinositide-dependent protein kinase-1 (PDK1) is a master kinase that plays a pivotal role in the activation of a subgroup of protein kinases known as the AGC kinases (named after protein kinases A, G, and C). These kinases are crucial for regulating a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism. The aberrant activation of the PDK1 signaling pathway is a frequent event in the development and progression of human cancers, making PDK1 an attractive target for therapeutic intervention.[1][2]

The canonical activation of the PDK1 pathway is initiated by growth factors or hormones binding to receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs). This leads to the activation of phosphoinositide 3-kinase (PI3K), which then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the plasma membrane. Both PDK1 and its key substrate, Akt (also known as Protein Kinase B), possess Pleckstrin Homology (PH) domains that bind to PIP3, leading to their co-localization at the cell membrane. This proximity allows PDK1 to phosphorylate Akt at threonine 308 (Thr308) in its activation loop, leading to partial activation of Akt. Full activation of Akt requires subsequent phosphorylation at serine 473 (Ser473) by the mTORC2 complex.[2]

Beyond Akt, PDK1 is responsible for the phosphorylation and activation of at least 23 other AGC kinases, including p70 ribosomal S6 kinase (S6K), serum- and glucocorticoid-induced kinase (SGK), and protein kinase C (PKC) isoforms.[1] The activation of these downstream effectors by PDK1 can occur through different mechanisms, some of which are independent of PIP3.

Quantitative Data for a Representative PDK1 Inhibitor: GSK2334470

GSK2334470 is a potent and highly selective inhibitor of PDK1.[3][4][5] Its inhibitory activity has been quantified through various biochemical and cellular assays.

| Parameter | Value | Assay Type | Notes | Reference |

| IC50 vs PDK1 | ~10 nM | Cell-free kinase assay | - | [3][4][6] |

| Selectivity | >500-fold | Panel of 93 other protein kinases | No significant inhibition of 13 closely related AGC-kinases. | [5][6] |

| Cellular Activity | Inhibition of SGK and S6K1 phosphorylation | Western Blot in HEK-293 cells | Observed with GSK2334470 treatment following serum or IGF-1 stimulation. | [5][6] |

| Cellular Activity | Inhibition of Akt phosphorylation | Western Blot in various cell lines | More effective with weaker PI3K pathway activation. | [5] |

Experimental Protocols for PDK1 Inhibitor Characterization

The characterization of a PDK1 inhibitor involves a series of experiments to determine its potency, selectivity, and cellular effects. Below are representative protocols for a biochemical kinase assay and a cell-based phosphorylation assay.

Biochemical PDK1 Kinase Assay (Luminescent Format)

This protocol is adapted from commercially available luminescent kinase assays, such as the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.[7]

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against purified human PDK1.

Materials:

-

Recombinant human PDK1 enzyme

-

PDK1 kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT)[7]

-

Substrate peptide (e.g., PDKtide)

-

ATP

-

Test compound (e.g., GSK2334470) dissolved in DMSO

-

ADP-Glo™ Reagent

-

Kinase Detection Reagent

-

384-well plates

-

Plate reader capable of measuring luminescence

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in kinase buffer to the desired final concentrations. Include a DMSO-only control.

-

Kinase Reaction Setup:

-

In a 384-well plate, add 1 µl of the diluted test compound or DMSO control.

-

Add 2 µl of a solution containing the PDK1 enzyme and the substrate peptide in kinase buffer.

-

Initiate the kinase reaction by adding 2 µl of ATP solution in kinase buffer. The final reaction volume is 5 µl.

-

-

Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

-

ADP Detection:

-

Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add 10 µl of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30 minutes.

-

-

Data Acquisition: Measure the luminescence of each well using a plate reader.

-

Data Analysis:

-

Normalize the data to the DMSO control (100% activity) and a no-enzyme control (0% activity).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Cell-Based Western Blot Assay for Downstream Target Inhibition

This protocol describes how to assess the effect of a PDK1 inhibitor on the phosphorylation of a downstream target, such as Akt, in a cellular context.

Objective: To determine if the test compound inhibits the PDK1-mediated phosphorylation of a downstream substrate in cultured cells.

Materials:

-

Human cancer cell line with an active PI3K/PDK1 pathway (e.g., PC-3, HEK-293)

-

Cell culture medium and supplements (e.g., FBS)

-

Test compound (e.g., GSK2334470) dissolved in DMSO

-

Growth factor (e.g., IGF-1) for pathway stimulation

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-Akt (Thr308), anti-total Akt, anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system for Western blots

Procedure:

-

Cell Culture and Treatment:

-

Plate cells in 6-well plates and allow them to adhere overnight.

-

Serum-starve the cells for 4-6 hours to reduce basal pathway activity.

-

Pre-treat the cells with various concentrations of the test compound or DMSO control for 1-2 hours.

-

Stimulate the cells with a growth factor (e.g., IGF-1) for 15-30 minutes to activate the PDK1 pathway.

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Clarify the lysates by centrifugation and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

Western Blotting:

-

Normalize the protein amounts for each sample and prepare them for SDS-PAGE.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the phosphorylated target (e.g., anti-phospho-Akt (Thr308)) overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

-

Data Analysis:

-

Strip the membrane and re-probe with antibodies against the total protein target (e.g., anti-total Akt) and a loading control (e.g., anti-GAPDH) to ensure equal protein loading.

-

Quantify the band intensities and normalize the phospho-protein signal to the total protein and loading control signals.

-

Assess the dose-dependent inhibition of target phosphorylation by the test compound.

-

Mandatory Visualizations

The following diagrams were created using the DOT language for Graphviz to illustrate key concepts and workflows.

Conclusion

The inhibition of PDK1 represents a promising strategy for the development of novel therapeutics, particularly in the context of cancer. The identification and characterization of potent and selective PDK1 inhibitors require a systematic approach, employing a combination of biochemical and cellular assays. This guide has provided an overview of the PDK1 signaling pathway, presented quantitative data for a representative inhibitor, and detailed the experimental protocols necessary for the evaluation of new chemical entities targeting this key kinase. The provided workflows and diagrams serve as a foundation for researchers and drug developers to design and execute their studies in the pursuit of effective PDK1-targeted therapies.

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 3. selleckchem.com [selleckchem.com]

- 4. axonmedchem.com [axonmedchem.com]

- 5. portlandpress.com [portlandpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. promega.com [promega.com]

Methodological & Application

Application Notes for PDK1-IN-3 In Vitro Kinase Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Phosphoinositide-dependent protein kinase-1 (PDK1) is a master regulator within the AGC family of protein kinases, playing a pivotal role in signal transduction pathways that govern cell growth, proliferation, and survival.[1][2][3][4] Its activation is a key event downstream of phosphoinositide 3-kinase (PI3K), leading to the phosphorylation and activation of numerous downstream targets, including Akt (also known as Protein Kinase B), p70 ribosomal S6 kinase (S6K), and serum and glucocorticoid-inducible kinase (SGK).[2][3][4] Dysregulation of the PDK1 signaling pathway is frequently implicated in various human diseases, most notably cancer, which makes it a compelling target for therapeutic intervention.[1][2][5]

PDK1-IN-3 is a potent and selective inhibitor of PDK1.[6] These application notes provide a detailed protocol for conducting an in vitro kinase assay to characterize the inhibitory activity of this compound against the PDK1 enzyme. The protocol is adaptable to various detection formats, including luminescence-based, fluorescence-based, and radioactivity-based methods.

Signaling Pathway and Experimental Logic

The core of the PI3K/PDK1/Akt signaling pathway involves the activation of PDK1, which in turn phosphorylates and activates Akt. This experimental protocol is designed to quantify the inhibitory effect of this compound on the catalytic activity of PDK1. The assay directly measures the phosphorylation of a substrate by the PDK1 enzyme in the presence of varying concentrations of the inhibitor.

Caption: The PI3K/PDK1/Akt Signaling Pathway.

Quantitative Data

The inhibitory potency of this compound against PDK1 is quantified by its half-maximal inhibitory concentration (IC50) value.

| Compound | Target | Assay Type | IC50 (nM) | Reference |

| This compound | PDK1 | In Vitro Kinase Assay | 34 | [6] |

Experimental Protocol: PDK1 In Vitro Kinase Assay using this compound

This protocol is a generalized procedure adaptable to various assay formats. The example below is based on a luminescence-based ADP detection assay (e.g., ADP-Glo™ Kinase Assay).

Materials and Reagents

-

PDK1 Enzyme: Recombinant human PDK1 (ensure high purity and activity).

-

PDK1 Substrate: A suitable peptide substrate, such as a peptide derived from the activation loop of Akt (e.g., T308-unphosphorylated AKT1 peptide).

-

This compound: Prepare a stock solution in 100% DMSO.

-

ATP: Adenosine 5'-triphosphate, high purity.

-

Kinase Assay Buffer: For example, 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, and 50 µM DTT.

-

Detection Reagent: For this example, ADP-Glo™ Reagent and Kinase Detection Reagent.

-

Microplates: White, opaque 96-well or 384-well microplates suitable for luminescence measurements.

-

Plate Reader: A luminometer capable of reading the chosen microplate format.

Experimental Workflow

Caption: Workflow for the PDK1 In Vitro Kinase Assay.

Step-by-Step Procedure

-

Prepare this compound Serial Dilutions:

-

Create a series of dilutions of this compound in the kinase assay buffer. A typical starting point would be a 10-point, 3-fold serial dilution, with the highest concentration being around 10 µM.

-

Include a DMSO-only control (vehicle control) which represents 0% inhibition.

-

-

Prepare Kinase Reaction Components:

-

2X PDK1 Enzyme Solution: Dilute the PDK1 enzyme to a 2X working concentration in the kinase assay buffer. The final concentration should be empirically determined to yield a robust signal within the linear range of the assay.

-

2X Substrate/ATP Mixture: Prepare a 2X mixture of the peptide substrate and ATP in the kinase assay buffer. The final concentrations should be at or near the Km for each, if known, to ensure sensitive detection of inhibition.

-

-

Set up the Kinase Reaction:

-

Add the this compound dilutions or vehicle control to the wells of the microplate.

-

Add the 2X PDK1 enzyme solution to each well.

-

Initiate the kinase reaction by adding the 2X Substrate/ATP mixture to each well. The final reaction volume will depend on the plate format (e.g., 25 µL for a 384-well plate).

-

-

Incubation:

-

Mix the plate gently and incubate at 30°C for a predetermined time (e.g., 60 minutes). This incubation time should be optimized to ensure the reaction is in the linear phase.

-

-

Detection:

-

Stop the Reaction: Add the ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

-

Measure ADP Production: Add the Kinase Detection Reagent to convert the ADP generated to ATP, which then drives a luciferase reaction. Incubate at room temperature for 30-60 minutes.

-

Read Luminescence: Measure the luminescence signal using a plate reader.

-

-

Data Analysis:

-

Calculate Percent Inhibition: The percent inhibition for each concentration of this compound is calculated using the following formula: % Inhibition = 100 * (1 - (Signal_Inhibitor - Signal_Background) / (Signal_Vehicle - Signal_Background))

-

Determine IC50: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Conclusion

This application note provides a comprehensive framework for the in vitro evaluation of this compound. The detailed protocol and supporting information are intended to enable researchers to accurately characterize the inhibitory potential of this compound against PDK1, thereby facilitating further investigation into its therapeutic applications. The provided workflow and signaling pathway diagrams offer a clear visual representation of the experimental logic and biological context.

References

- 1. proteopedia.org [proteopedia.org]

- 2. 3-Phosphoinositide-Dependent protein Kinase-1 (PDK1) inhibitors: A review from patent literature - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Multiple implications of 3-phosphoinositide-dependent protein kinase 1 in human cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phosphoinositide-dependent kinase-1 - Wikipedia [en.wikipedia.org]

- 5. New Inhibitor of 3-Phosphoinositide Dependent Protein Kinase-1 Identified from Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for PDK1-IN-3 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-phosphoinositide-dependent protein kinase-1 (PDK1) is a master regulator in the PI3K/AKT signaling pathway, a critical cascade that governs cell growth, proliferation, survival, and metabolism. Its central role in these processes makes it a compelling target for therapeutic intervention, particularly in oncology. PDK1-IN-3 is a potent and selective inhibitor of PDK1, offering a valuable tool for investigating the physiological and pathological roles of the PDK1 signaling network. These application notes provide detailed protocols for the utilization of this compound in cell culture experiments, enabling researchers to probe the intricacies of PDK1 signaling and evaluate the therapeutic potential of its inhibition.

Mechanism of Action

This compound is a small molecule inhibitor that targets the kinase activity of PDK1. While the precise binding mode (ATP-competitive or allosteric) requires confirmation from the primary literature, its high potency suggests a strong interaction with the kinase. By inhibiting PDK1, this compound prevents the phosphorylation and subsequent activation of a host of downstream AGC kinases, including AKT, p70 S6 kinase (S6K), serum and glucocorticoid-regulated kinase (SGK), and protein kinase C (PKC). This blockade of downstream signaling can lead to cell cycle arrest, induction of apoptosis, and inhibition of cell migration and invasion in cancer cells.

Biochemical and Cellular Activity of this compound

The following table summarizes the known quantitative data for this compound and related potent PDK1 inhibitors. This information is crucial for designing effective cell-based assays.

| Compound Name | Target | In Vitro IC50 | In Vitro Ki | Cellular Activity | Reference |

| This compound (Compound C) | PDK1 | 34 nM | - | Potent inhibition of PDK1 in cellular assays. | [1] |

| PF-5177624 | PDK1 | - | ~1 nM | >100-fold selectivity against other PI3K/AKT pathway kinases. Inhibits IGF-I stimulated AKT phosphorylation (T308). | [2] |

| Compound 7 (related to this compound) | PDK1 | - | - | Inhibits cellular PDK1 T-loop autophosphorylation (Ser-241), impairs anchorage-independent growth, invasion, and migration. | [3] |

| GSK2334470 | PDK1 | ~10 nM | - | Ablates T-loop phosphorylation and activation of SGK and S6K1. | [4] |

Signaling Pathways and Experimental Workflow

PDK1 Signaling Pathway

The following diagram illustrates the central role of PDK1 in the PI3K/AKT signaling pathway and the points of intervention for this compound.

Caption: The PDK1 signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Using this compound in Cell Culture

This diagram outlines a typical workflow for studying the effects of this compound in a cellular context.

Caption: A general experimental workflow for cell-based assays using this compound.

Experimental Protocols

A. Preparation of this compound Stock Solution

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile, nuclease-free microcentrifuge tubes

Protocol:

-

Aseptically weigh the desired amount of this compound powder.

-

To prepare a 10 mM stock solution, dissolve the appropriate mass of this compound in anhydrous DMSO. For example, for a compound with a molecular weight of 400 g/mol , dissolve 4 mg in 1 mL of DMSO.

-

Vortex thoroughly until the powder is completely dissolved. Gentle warming (37°C) may be required.

-

Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C, protected from light.

Note on Stability and Solubility: While specific data for this compound is limited, small molecule kinase inhibitors are generally more stable in DMSO stock solutions at low temperatures.[5] The stability in aqueous cell culture media can vary and should be determined empirically if long-term experiments are planned. The final DMSO concentration in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[6]

B. Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

This protocol is designed to determine the effect of this compound on cell proliferation and viability.

Materials:

-

Selected cancer cell line (e.g., PC-3, MCF-7, or others with known PI3K/AKT pathway activation)

-

Complete cell culture medium

-

96-well cell culture plates

-

This compound stock solution (10 mM in DMSO)

-

MTT reagent (5 mg/mL in PBS) or CellTiter-Glo® Luminescent Cell Viability Assay kit

-

DMSO (for vehicle control)

-

Solubilization buffer (for MTT assay, e.g., 10% SDS in 0.01 M HCl)

-

Plate reader (absorbance or luminescence)

Protocol:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.

-

Inhibitor Treatment:

-

Prepare serial dilutions of this compound in complete medium from the 10 mM stock solution. A typical concentration range to test would be from 1 nM to 10 µM.

-

Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor concentration.

-

Carefully remove the medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound or vehicle control.

-

-

Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

-

Assay Procedure:

-

For MTT Assay:

-

Add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.

-

Incubate for at least 1 hour at room temperature with gentle shaking.

-

Measure the absorbance at 570 nm using a plate reader.

-

-

For CellTiter-Glo® Assay:

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

-

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot the dose-response curve to determine the IC50 value.

C. Western Blot Analysis of PDK1 Pathway Inhibition

This protocol allows for the assessment of this compound's effect on the phosphorylation status of its downstream targets.

Materials:

-

Selected cancer cell line

-

6-well cell culture plates

-

This compound stock solution (10 mM in DMSO)

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-AKT (T308), anti-total AKT, anti-p-S6K (T389), anti-total S6K, anti-p-PDK1 (S241), anti-total PDK1, and a loading control like β-actin or GAPDH)